Cas no 79201-40-4 (Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester)

Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester
- Hydrazinecarboxylic acid, 2-cycloheptylidene-, 1,1-dimethylethyl ester
- WAY-381628
- SR-01000032310
- AKOS034408699
- SR-01000032310-1
- Z49621227
- G89895
- 79201-40-4
- DTXSID601236573
- tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate
- 1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate
- AC-37785
- (E)-N-cycloheptylidene(tert-butoxy)carbohydrazonic acid
- AS-88050
-
- インチ: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h4-9H2,1-3H3,(H,14,15)
- InChIKey: VZEAFYSZFSQSIW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)NN=C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.7Ų
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W425982-1ml |
WAY-381628 |
79201-40-4 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-100mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 100mg |
¥1170.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-50mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 50mg |
¥720.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-250mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 250mg |
¥1800.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-1g |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 1g |
¥4500.00 | 2024-07-28 |
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Study of Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester (CAS: 79201-40-4)
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester (CAS: 79201-40-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cycloheptylidene and tert-butyl ester functional groups, has been investigated for its potential applications in drug discovery, organic synthesis, and medicinal chemistry. Recent studies have explored its role as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the compound's utility in the synthesis of cyclic hydrazide derivatives, which exhibit promising antimicrobial and anticancer activities. The researchers employed a multi-step synthetic pathway, starting with the condensation of cycloheptanone with tert-butyl carbazate, followed by selective functionalization to yield the target compound. The study demonstrated that Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester serves as a key precursor in the generation of hydrazide-based scaffolds, which are increasingly recognized for their pharmacological potential.
In addition to its synthetic applications, the compound has also been investigated for its physicochemical properties. A 2022 study in the Journal of Organic Chemistry reported detailed spectroscopic and crystallographic analyses, revealing insights into its molecular conformation and stability. The researchers noted that the tert-butyl ester group enhances the compound's solubility in organic solvents, making it a favorable candidate for further derivatization. These findings are particularly relevant for pharmaceutical formulation scientists seeking to optimize drug-like properties.
Another significant development involves the use of Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester in the design of enzyme inhibitors. A 2023 paper in Bioorganic & Medicinal Chemistry Letters described its incorporation into peptidomimetic structures targeting proteases involved in inflammatory pathways. The study reported moderate inhibitory activity, suggesting that further structural modifications could enhance potency. This aligns with broader trends in drug discovery, where hydrazide derivatives are being explored for their ability to modulate enzyme function.
Despite these advances, challenges remain in the large-scale production and application of this compound. A 2023 review in Organic Process Research & Development discussed the need for more efficient synthetic routes to improve yield and reduce costs. The authors emphasized the importance of green chemistry principles, such as catalytic methods and solvent optimization, to enhance the sustainability of its production. These considerations are critical for translating laboratory-scale findings into commercially viable processes.
Looking ahead, ongoing research is expected to further elucidate the therapeutic potential of Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester and its derivatives. Collaborative efforts between academic and industrial researchers are likely to drive innovation in this area, particularly in the context of targeted drug delivery and personalized medicine. As the field progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals.
79201-40-4 (Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester) 関連製品
- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)
- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)
- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)
- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)
- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)
